molecular formula C16H17N3O4S B12403465 Cephalexin-d5

Cephalexin-d5

Cat. No.: B12403465
M. Wt: 352.4 g/mol
InChI Key: ZAIPMKNFIOOWCQ-LWJAIYPGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cephalexin-d5 is a deuterium-labeled derivative of cephalexin, a first-generation cephalosporin antibiotic. This compound is primarily used in scientific research as a stable isotope-labeled compound, which helps in the study of pharmacokinetics and metabolic pathways of cephalexin. Cephalexin itself is known for its effectiveness against a variety of gram-positive and some gram-negative bacteria by disrupting the growth of the bacterial cell wall .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cephalexin-d5 involves the incorporation of deuterium atoms into the cephalexin molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the acylation of 7-amino-3-deacetoxycephalosporanic acid (7-ADCA) with deuterated phenylglycine . The reaction conditions typically include the use of a suitable solvent, such as deuterated water or methanol, and a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product’s isotopic purity. The production process is carefully monitored to maintain consistency and quality .

Mechanism of Action

Cephalexin-d5, like cephalexin, exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, inhibiting the final transpeptidation step of peptidoglycan synthesis. This inhibition disrupts cell wall biosynthesis, leading to cell lysis and death of the bacteria .

Properties

Molecular Formula

C16H17N3O4S

Molecular Weight

352.4 g/mol

IUPAC Name

(6R,7R)-7-[[(2R)-2-amino-2-(2,3,4,5,6-pentadeuteriophenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C16H17N3O4S/c1-8-7-24-15-11(14(21)19(15)12(8)16(22)23)18-13(20)10(17)9-5-3-2-4-6-9/h2-6,10-11,15H,7,17H2,1H3,(H,18,20)(H,22,23)/t10-,11-,15-/m1/s1/i2D,3D,4D,5D,6D

InChI Key

ZAIPMKNFIOOWCQ-LWJAIYPGSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@H](C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C)C(=O)O)N)[2H])[2H]

Canonical SMILES

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)N)SC1)C(=O)O

Origin of Product

United States

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